N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (PHEMA) is a mercapturic acid metabolite of styrene. It is a chiral molecule, existing as two diastereomers: (R)-PHEMA and (S)-PHEMA. PHEMA is primarily found in urine and serves as a valuable biomarker for assessing styrene exposure in both humans and animals. [, , ]
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is a chemical compound characterized by its molecular formula . This compound features an acetyl group, a hydroxy group, and a phenylethyl group attached to the amino acid cysteine. It is primarily studied for its potential biological activities and applications in medicinal chemistry, particularly as an antioxidant and anti-inflammatory agent .
This compound is derived from L-cysteine, a naturally occurring amino acid that plays a crucial role in protein synthesis and various metabolic processes. It is classified as a derivative of cysteine due to the modifications made to its structure, specifically through acetylation and the introduction of a phenylethyl moiety. The compound is recognized under the CAS number 69278-53-1 and is included in various chemical databases for research purposes .
The synthesis of N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine typically involves two main steps:
In industrial settings, the synthesis may be optimized for higher yields and purity through continuous flow reactors and automated systems, ensuring consistent product quality. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine can participate in various chemical reactions:
The mechanism of action for N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine involves interactions with various molecular targets within biological systems. The hydroxy group can engage in hydrogen bonding with proteins, while the phenylethyl moiety may interact with hydrophobic regions of enzymes and receptors. These interactions can modulate enzyme activity and influence signaling pathways, potentially leading to therapeutic effects such as antioxidant activity and anti-inflammatory responses .
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine is typically presented as a white to off-white crystalline powder. It has a melting point that varies based on purity but generally falls within a range conducive to laboratory handling.
The compound is soluble in water due to its polar functional groups, making it suitable for various biological applications. Its stability under physiological conditions allows it to be explored for therapeutic uses without rapid degradation .
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine finds several applications across scientific disciplines:
This compound continues to attract interest due to its multifaceted roles in both synthetic chemistry and biological research, highlighting its potential as a valuable tool in drug development and therapeutic interventions.
N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (M1) is a critical mercapturic acid metabolite formed during the detoxification of styrene oxide—an electrophilic epoxide derived from the cytochrome P450-mediated oxidation of styrene. This mercapturic acid pathway represents a principal detoxification route that neutralizes reactive intermediates, thereby reducing their capacity to form DNA or protein adducts. The biotransformation initiates with the nucleophilic attack of glutathione (GSH) on styrene oxide, catalyzed by glutathione S-transferases (GSTs), yielding S-(2-hydroxy-1-phenylethyl)-glutathione. This conjugate undergoes sequential enzymatic modifications: γ-glutamyl transpeptidase removes glutamate, glycinase cleaves glycine, and finally, N-acetyltransferase (NAT) acetylates the cysteine amino group to form M1 [4] [8].
In humans, M1 excretion accounts for <1% of absorbed styrene, reflecting minor but toxicologically significant metabolic分流 compared to the dominant oxidation pathway (which forms mandelic and phenylglyoxylic acids). Nevertheless, M1 serves as a highly specific biomarker for styrene oxide exposure due to its direct mechanistic link to GSH conjugation. Its detection in urine unequivocally confirms metabolic detoxification of this genotoxic intermediate [4] [6].
Table 1: Key Metabolic Steps in M1 Formation
Step | Enzyme Involved | Substrate | Product |
---|---|---|---|
Conjugation | Glutathione S-transferase | Styrene oxide + GSH | S-(2-hydroxy-1-phenylethyl)-glutathione |
Glutamate removal | γ-glutamyl transpeptidase | S-(2-hydroxy-1-phenylethyl)-glutathione | S-(2-hydroxy-1-phenylethyl)-cysteinylglycine |
Glycine removal | Cysteinylglycinase | S-(2-hydroxy-1-phenylethyl)-cysteinylglycine | S-(2-hydroxy-1-phenylethyl)-L-cysteine |
N-acetylation | N-acetyltransferase | S-(2-hydroxy-1-phenylethyl)-L-cysteine | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine (M1) |
The formation of M1 is governed by stereoselective enzymatic processes. Glutathione S-transferases (GSTs), particularly isoforms within the alpha, mu, and pi classes, catalyze the conjugation of GSH to styrene oxide. This reaction exhibits marked enantioselectivity: (S)-styrene oxide predominantly forms the S-phenylethyl-GSH conjugate leading to M1, whereas (R)-styrene oxide favors the regioisomeric S-(2-hydroxy-2-phenylethyl)-glutathione (precursor to M2) [4] [7].
Following conjugation, the GSH adduct undergoes extracellular processing. Membrane-bound γ-glutamyl transpeptidase in the proximal tubules of kidneys initiates proteolysis, removing the γ-glutamyl moiety. Dipeptidases then excise glycine, generating the cysteine S-conjugate. The final acetylation step, mediated by cytosolic N-acetyltransferases (NATs) in renal and hepatic tissues, converts this intermediate into M1. Notably, human NAT2 polymorphisms may influence individual variation in mercapturic acid excretion rates [4] [6].
Analytical quantification of M1 leverages its metabolic stability. High-performance liquid chromatography (HPLC) or LC-MS/MS assays often employ enzymatic deacetylation (using acylase) to revert M1 to its deacetylated form, followed by derivatization with o-phthaldialdehyde. This facilitates sensitive fluorescence or mass spectrometric detection at concentrations as low as 7 μg/L in urine [4].
M1 exists as part of a regioisomeric pair with N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine (M2), arising from nucleophilic attack at different carbon atoms of styrene oxide. M1 results from attack at the benzylic carbon (C1), while M2 forms via attack at the terminal epoxide carbon (C2). These regioisomers exhibit distinct biochemical properties:
Table 2: Characteristics of Mercapturic Acid Regioisomers from Styrene Oxide
Property | M1 | M2 |
---|---|---|
IUPAC Name | N-Acetyl-S-(2-hydroxy-1-phenylethyl)-L-cysteine | N-Acetyl-S-(2-hydroxy-2-phenylethyl)-L-cysteine |
Formation Site | Attack at benzylic epoxide carbon (C1) | Attack at terminal epoxide carbon (C2) |
Diastereomer Separation | Resolved (M1-'R' and M1-'S') | Co-elute as single peak |
Primary Excretion Species | Humans | Rats |
Relative Abundance in Humans | ~75% of total mercapturic acids | ~25% of total mercapturic acids |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7